2-Deoxy-D-Ribose Aniline
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Overview
Description
2-Deoxy-D-Ribose Aniline is a compound that combines the structural features of 2-deoxy-D-ribose, a deoxypentose sugar, and aniline, an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-Ribose Aniline typically involves the reaction of 2-deoxy-D-ribose with aniline under specific conditions. One common method is the reductive amination of 2-deoxy-D-ribose with aniline in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-D-Ribose Aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the aniline group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-Deoxy-D-Ribose Aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including its role in promoting hair regrowth and wound healing
Mechanism of Action
The mechanism of action of 2-Deoxy-D-Ribose Aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to upregulate vascular endothelial growth factor (VEGF), which stimulates new hair growth by promoting blood vessel formation. This mechanism is particularly relevant in the context of treating conditions like androgenic alopecia .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-Arabinose: Another deoxypentose sugar with similar structural features.
2-Deoxy-D-Erythropentose: A related compound with slight differences in stereochemistry.
Thyminose: A sugar derivative with structural similarities.
Uniqueness
2-Deoxy-D-Ribose Aniline is unique due to its combined features of a deoxypentose sugar and an aromatic amine. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-phenyliminopentane-1,2,3-triol |
InChI |
InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2 |
InChI Key |
QXLHVPIMOYSNQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CCC(C(CO)O)O |
Origin of Product |
United States |
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